molecular formula C20H24N2O4 B4699801 N,N'-1,2-ethanediylbis[2-(4-methoxyphenyl)acetamide]

N,N'-1,2-ethanediylbis[2-(4-methoxyphenyl)acetamide]

Cat. No. B4699801
M. Wt: 356.4 g/mol
InChI Key: AABIXXWDPXOIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-1,2-ethanediylbis[2-(4-methoxyphenyl)acetamide], commonly known as EDA-MOA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. EDA-MOA belongs to the family of bis-amides and is synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with ethylenediamine in the presence of a base. The resulting compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research.

Mechanism of Action

The mechanism of action of EDA-MOA is not fully understood. It is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. EDA-MOA has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
EDA-MOA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. EDA-MOA has also been shown to exhibit neuroprotective effects, due to its ability to protect against oxidative stress and inflammation. Additionally, EDA-MOA has been shown to exhibit cardioprotective effects, due to its ability to protect against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

EDA-MOA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, EDA-MOA has a low toxicity profile, making it suitable for use in cell culture and animal studies. However, EDA-MOA has several limitations for use in lab experiments. It is a relatively complex compound that requires careful attention to the reaction conditions during synthesis. Additionally, EDA-MOA has a relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on EDA-MOA. One area of research is the development of EDA-MOA-based drug delivery systems. EDA-MOA has been shown to form stable complexes with various drugs and biomolecules, making it a promising candidate for use in drug delivery. Another area of research is the investigation of the mechanism of action of EDA-MOA. Further studies are needed to fully elucidate the signaling pathways and enzymes that are affected by EDA-MOA. Additionally, future research should focus on the development of new synthetic methods for EDA-MOA, which could improve the efficiency and yield of the synthesis process.

Scientific Research Applications

EDA-MOA has been extensively studied for its potential biomedical applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. EDA-MOA has also been investigated for its potential as a drug delivery agent, due to its ability to form stable complexes with various drugs and biomolecules. Additionally, EDA-MOA has been studied for its potential as a diagnostic tool, due to its ability to selectively bind to specific biomolecules.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-25-17-7-3-15(4-8-17)13-19(23)21-11-12-22-20(24)14-16-5-9-18(26-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABIXXWDPXOIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCNC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-1,2-ethanediylbis[2-(4-methoxyphenyl)acetamide]
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-1,2-ethanediylbis[2-(4-methoxyphenyl)acetamide]
Reactant of Route 3
Reactant of Route 3
N,N'-1,2-ethanediylbis[2-(4-methoxyphenyl)acetamide]
Reactant of Route 4
Reactant of Route 4
N,N'-1,2-ethanediylbis[2-(4-methoxyphenyl)acetamide]
Reactant of Route 5
Reactant of Route 5
N,N'-1,2-ethanediylbis[2-(4-methoxyphenyl)acetamide]
Reactant of Route 6
Reactant of Route 6
N,N'-1,2-ethanediylbis[2-(4-methoxyphenyl)acetamide]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.